molecular formula C13H14N2 B1508531 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile CAS No. 676490-69-0

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Cat. No. B1508531
CAS RN: 676490-69-0
M. Wt: 198.26 g/mol
InChI Key: OELAWOJFKUGDSV-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , also known by its chemical formula C₁₃H₁₄N₂ , is a compound with intriguing properties. Its IUPAC name is phenyl (4-piperidinylidene)acetonitrile . The molecular weight of this compound is approximately 234.73 g/mol .

Scientific Research Applications

Molecular Structure and Interactions

  • Molecular Conformation : Research by Manimekalai et al. (2008) and Thiruvalluvar et al. (2007) on similar molecules reveals that the piperidine ring often adopts specific conformations, influencing the overall molecular structure. These conformations, such as boat and chair, are critical in understanding the molecule's interactions and properties (Manimekalai et al., 2008; Thiruvalluvar et al., 2007).

Tautomeric Properties

  • Shift in Tautomeric Equilibrium : Deneva et al. (2013) investigated compounds with structural similarities, demonstrating that introducing a flexible piperidine ring can shift the tautomeric equilibrium, which is significant in chemical reactions and molecular stability (Deneva et al., 2013).

Synthesis and Transformation

  • Regioselective Synthesis : Yadav et al. (2014) highlighted the role of piperidine in the microwave-assisted regioselective synthesis of various organic compounds. This indicates potential applications in organic synthesis and medicinal chemistry (Yadav et al., 2014).
  • Aromatic Nucleophilic Substitution Reactions : Akpojivi et al. (1994) discussed how compounds with piperidine structure influence aromatic nucleophilic substitution reactions, which is crucial in synthetic organic chemistry (Akpojivi et al., 1994).

Antibacterial Activities

  • Antibacterial Properties : Merugu et al. (2010) explored the antibacterial activity of piperidine-containing compounds. This suggests potential applications in developing new antibacterial agents (Merugu et al., 2010; Merugu et al., 2010).

Nonlinear Optical Materials

  • Nonlinear Optical Chromophores : Gainsford et al. (2008) investigated compounds with piperidine structures as precursors for nonlinear optical chromophores, indicating potential in photonics and optoelectronics (Gainsford et al., 2008).

Safety and Hazards

  • MSDS : Detailed safety information is available in the [Material Safety Data Sheet (MSDS)] .

Future Directions

: Enamine: 2-phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride

properties

IUPAC Name

2-phenyl-2-piperidin-4-ylideneacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELAWOJFKUGDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732651
Record name Phenyl(piperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

CAS RN

676490-69-0
Record name Phenyl(piperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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